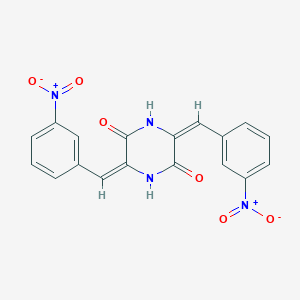
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione, commonly known as BNPP, is a synthetic compound that belongs to the family of piperazine derivatives. BNPP has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics.
Mécanisme D'action
The mechanism of action of BNPP is primarily attributed to its ability to interact with DNA topoisomerase II. BNPP binds to the enzyme's active site and inhibits its activity, leading to the accumulation of DNA double-strand breaks and cell death. In addition, BNPP can also interact with other proteins and biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and protein binding. The cytotoxicity of BNPP is primarily attributed to its ability to inhibit the activity of DNA topoisomerase II, leading to the accumulation of DNA double-strand breaks and cell death. The DNA damage caused by BNPP can also lead to various downstream effects, including apoptosis and cell cycle arrest. In addition, BNPP can also interact with various proteins and biomolecules, leading to various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
BNPP has several advantages for lab experiments, including its high purity, stability, and solubility in a wide range of solvents. BNPP is also relatively easy to synthesize and can be obtained in large quantities. However, BNPP also has several limitations, including its cytotoxicity, which can limit its use in certain experiments. In addition, BNPP can also exhibit non-specific binding to biomolecules, leading to potential artifacts in experiments.
Orientations Futures
There are several future directions for the study of BNPP, including the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, BNPP can also be used as a model compound to study the binding interactions between proteins and ligands, leading to the development of more effective drugs. Furthermore, BNPP can also be used as a fluorescent probe to study the structural and functional properties of biomolecules. Finally, the potential application of BNPP in other scientific research fields, such as materials science and nanotechnology, should also be explored.
Méthodes De Synthèse
BNPP can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2,5-piperazinedione in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the synthesized BNPP can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Applications De Recherche Scientifique
BNPP has been studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, BNPP has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II, a crucial enzyme involved in DNA replication and transcription. In biochemistry, BNPP has been used as a fluorescent probe to study the binding interactions between proteins and ligands. In biophysics, BNPP has been used as a model compound to study the thermodynamic and kinetic properties of ligand-receptor interactions.
Propriétés
Nom du produit |
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione |
|---|---|
Formule moléculaire |
C18H12N4O6 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
(3E,6E)-3,6-bis[(3-nitrophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-3-1-5-13(7-11)21(25)26)19-18(24)16(20-17)10-12-4-2-6-14(8-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ |
Clé InChI |
PWNGPZUJGFNYEJ-KAVGSWPWSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC2=O |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]naphthalen-1-amine](/img/structure/B274207.png)




![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis{(E)-[4-(diethylamino)phenyl]methylidene}-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274216.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)